molecular formula C7H7F2NO B1311183 2,2-Difluoro-2-(pyridin-2-YL)ethanol CAS No. 267875-65-0

2,2-Difluoro-2-(pyridin-2-YL)ethanol

Cat. No. B1311183
M. Wt: 159.13 g/mol
InChI Key: RTZZBUQTHNQTSR-UHFFFAOYSA-N
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Patent
US06610692B1

Procedure details

To a 0° C. stirred solution of 3.97 g (19.7 mmol) of ethyl 2-pyridyldifluoroacetate (prepared according to T. Taguchi, et al., Tetrahedron Lett. 1986, 27, 6103) in 40 mL of methanol was added 757 mg (20 mmol) of sodium borohydride in several portions. After stirring for 0.5 h, the cold bath was removed, and stirring continued another 0.5 h. The reaction was quenched with 2M HCl, and the solvents removed under reduced pressure. The residue was partitioned between ether and 10% Na2CO3, the aqueous layer extracted with several portions of ether and the combined organic layers washed with brine, dried over MgSO4 and the solvents removed to give 2.97 g of a yellow oil that was chromatographed on 65 g of fine SiO2 using 99:1 to 97:3 CH2—Cl2-CH3OH to give the title compound as an almost colorless solid:
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
757 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([F:14])([F:13])[C:8](OCC)=[O:9].[BH4-].[Na+]>CO>[F:14][C:7]([F:13])([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)[CH2:8][OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
3.97 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(C(=O)OCC)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
757 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cold bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued another 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 2M HCl
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether and 10% Na2CO3
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with several portions of ether
WASH
Type
WASH
Details
the combined organic layers washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents removed

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(CO)(C1=NC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.